molecular formula C43H52N4O8 B588586 methyl (1R,14R,15R,18S,19R,20S)-14-[(2S,3R,12bS)-2-[(E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl]-3-ethyl-8-hydroxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-9-yl]-8,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate CAS No. 141544-39-0

methyl (1R,14R,15R,18S,19R,20S)-14-[(2S,3R,12bS)-2-[(E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl]-3-ethyl-8-hydroxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-9-yl]-8,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

Cat. No.: B588586
CAS No.: 141544-39-0
M. Wt: 752.909
InChI Key: KJJIVLXZRLRBDB-QPXBKICLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,14R,15R,18S,19R,20S)-14-[(2S,3R,12bS)-2-[(E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl]-3-ethyl-8-hydroxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-9-yl]-8,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate is a complex organic compound with a highly intricate structure. This compound is characterized by multiple chiral centers and a variety of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to control reactivity. Common synthetic routes may involve:

    Stepwise construction of the core structure: This could involve cyclization reactions, aldol condensations, and other carbon-carbon bond-forming reactions.

    Functional group transformations: Introduction of hydroxyl, methoxy, and other functional groups through selective reactions.

    Chiral resolution: Use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of such complex molecules often relies on:

    Optimization of reaction conditions: High-yielding and scalable reactions.

    Use of flow chemistry: Continuous flow reactors to improve efficiency and safety.

    Purification techniques: Advanced chromatographic methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific positions.

Common Reagents and Conditions

    Oxidizing agents: PCC, DMP, or KMnO4.

    Reducing agents: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution reagents: Halides, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

    Molecular targets: Interaction with specific enzymes, receptors, or other biomolecules.

    Pathways involved: Modulation of signaling pathways, metabolic pathways, or gene expression.

Properties

CAS No.

141544-39-0

Molecular Formula

C43H52N4O8

Molecular Weight

752.909

IUPAC Name

methyl (1R,14R,15R,18S,19R,20S)-14-[(2S,3R,12bS)-2-[(E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl]-3-ethyl-8-hydroxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-9-yl]-8,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C43H52N4O8/c1-5-21-19-46-15-13-24-36-30(45-38(24)31(46)17-26(21)28(20-53-2)42(51)54-3)11-9-25(41(36)50)40-22-10-12-34(49)37(43(52)55-4)27(22)18-32-39-23(14-16-47(32)40)35-29(44-39)7-6-8-33(35)48/h6-9,11,20-22,26-27,31-32,34,37,40,44-45,48-50H,5,10,12-19H2,1-4H3/b28-20+/t21-,22+,26-,27-,31-,32+,34-,37+,40+/m0/s1

InChI Key

KJJIVLXZRLRBDB-QPXBKICLSA-N

SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=C(C=C4)C5C6CCC(C(C6CC7N5CCC8=C7NC9=C8C(=CC=C9)O)C(=O)OC)O)O

Origin of Product

United States

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